Cas no 102128-72-3 (1-Propanamine,N-(3,3-diethoxypropyl)-3,3-diethoxy-N-methyl-)

1-Propanamine,N-(3,3-diethoxypropyl)-3,3-diethoxy-N-methyl- structure
102128-72-3 structure
Product Name:1-Propanamine,N-(3,3-diethoxypropyl)-3,3-diethoxy-N-methyl-
CAS No:102128-72-3
MF:C15H33NO4
MW:291.426825284958
CID:164265
PubChem ID:3064420
Update Time:2025-04-19

1-Propanamine,N-(3,3-diethoxypropyl)-3,3-diethoxy-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanamine,N-(3,3-diethoxypropyl)-3,3-diethoxy-N-methyl-
    • N-(3,3-diethoxypropyl)-3,3-diethoxy-N-methylpropan-1-amine
    • 3,3'-Methyliminobispropionaldehyde tetraethyl acetal
    • 3,3'-Methyliminodipropionaldehyde bis(diethyl-acetal)
    • AC1MI7QN
    • Bis-(3,3-diaethoxy-propyl)-methyl-amin
    • bis-(3,3-diethoxy-propyl)-methyl-amine
    • BRN 1776840
    • LS-123981
    • Propionaldehyde, 3,3'-methyliminobis-, tetraethyl acetal
    • 102128-72-3
    • 3-04-00-00875 (Beilstein Handbook Reference)
    • DTXSID40144659
    • Inchi: 1S/C15H33NO4/c1-6-17-14(18-7-2)10-12-16(5)13-11-15(19-8-3)20-9-4/h14-15H,6-13H2,1-5H3
    • InChI Key: KFNMISUTXLMGIO-UHFFFAOYSA-N
    • SMILES: O(CC)C(CCN(C)CCC(OCC)OCC)OCC

Computed Properties

  • Exact Mass: 291.24109
  • Monoisotopic Mass: 291.241
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 14
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 40.2Ų

Experimental Properties

  • Density: 0.941
  • Boiling Point: 341.3°Cat760mmHg
  • Flash Point: 88.1°C
  • Refractive Index: 1.443
  • PSA: 48.95
  • LogP: 2.49660
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